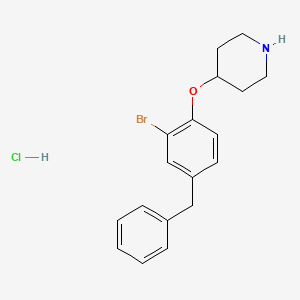

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(4-benzyl-2-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJCQKAFLVOLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-65-4 | |

| Record name | Piperidine, 4-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a bromophenoxy moiety, which may influence its biological interactions. The presence of halogen atoms like bromine can enhance lipophilicity and modulate biological activity.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. For instance, compounds with similar structures have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in lipid metabolism and signaling pathways .

Antiviral Activity

Recent studies have indicated that piperidine derivatives exhibit antiviral properties. Specifically, compounds related to the piperidine scaffold have shown activity against viruses such as SARS-CoV-2 and influenza . The mechanism often involves inhibition of viral entry or replication through interaction with viral proteins.

Antibacterial and Antifungal Activity

Research has demonstrated that piperidine derivatives can possess significant antibacterial and antifungal properties. The introduction of halogen substituents, like bromine, has been linked to enhanced bioactivity against various bacterial strains . For example, studies on related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Inhibition of MAGL

A study evaluated the inhibitory effects of benzylpiperidine derivatives on MAGL. The compound exhibited an IC50 value of approximately 109.4 nM, indicating strong inhibition compared to other derivatives . This suggests potential therapeutic applications in managing pain and inflammation through the modulation of endocannabinoid signaling.

Case Study 2: Antiviral Screening

In a screening for antiviral activity against coronaviruses, piperidine derivatives demonstrated micromolar activity. The structural modifications, including bromine substitution, were crucial for enhancing potency against viral targets .

Data Tables

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: The initial step often includes the reaction of an appropriate piperidine derivative with a benzyl halide.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on the phenolic component.

- Formation of the Hydrochloride Salt: The final product is often converted to its hydrochloride form for improved solubility and stability.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties. It has been shown to exhibit:

- Antidepressant Activity: Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering benefits in treating depression.

- Anticancer Properties: Research indicates that it may inhibit certain cancer cell lines, showcasing its potential as a chemotherapeutic agent.

Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). Its structure suggests potential interactions with various receptors, including:

- Dopamine Receptors: Potential modulation of dopaminergic activity could lead to applications in treating disorders such as schizophrenia.

- Serotonin Receptors: Its interaction with serotonin pathways may contribute to its antidepressant effects.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for:

- Synthesis of New Drug Candidates: It can be modified to create derivatives with enhanced biological activity.

- Development of Agrochemicals: Its chemical structure allows for potential applications in developing herbicides or pesticides.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound against various pathogens. In vitro tests revealed:

- Effective against Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 8 | Ciprofloxacin | 4 |

| Staphylococcus aureus | 16 | Methicillin | 8 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 16 |

The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with membrane integrity.

Cytotoxicity Assessment

Cytotoxicity studies using the Artemia salina model indicated favorable safety profiles at therapeutic concentrations:

| Concentration (µg/mL) | % Survival (Artemia salina) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

Case Study 1: Efficacy Against Multi-drug Resistant Strains

A notable study demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli, with an IC50 value considerably lower than traditional antibiotics, highlighting its potential as a novel therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifying the alkyl chain length and substitution patterns on the benzyl ring can enhance biological activity while maintaining low cytotoxicity. This finding is crucial for optimizing drug design.

Chemical Reactions Analysis

Potential Chemical Reactions

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can undergo several types of chemical reactions:

-

Alkylation : Introduction of alkyl groups to the piperidine nitrogen or the phenoxy oxygen.

-

Acylation : Introduction of acyl groups to the piperidine nitrogen or the phenoxy oxygen.

-

Substitution Reactions : The bromine atom can be displaced by other nucleophiles, such as amines, alcohols, or thiols.

-

Reduction Reactions : The benzyl group or the bromine atom can be reduced under appropriate conditions.

-

গ্রিগনার্ড রিয়াকশন (Grignard Reactions) : Reactions involving Grignard reagents can introduce new carbon-carbon bonds.

-

হাইড্রোজেনেশন (Hydrogenation) : Hydrogenation can be employed to remove the benzyl group or reduce the bromine atom .

These reactions highlight the compound's versatility as a reagent in organic synthesis.

Factors Influencing Reactivity

Several factors can influence the reactivity of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride:

-

Solvents : Polar and non-polar solvents can affect the rate and selectivity of reactions.

-

Temperature : Higher temperatures generally increase reaction rates but may also lead to unwanted side reactions.

-

Catalysts : Catalysts, such as acids, bases, or metal complexes, can facilitate specific transformations.

-

Protecting Groups : Protecting groups can be used to control the reactivity of different functional groups in the molecule.

Comparison with Similar Compounds

Substituent Modifications

- 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-85-0): Features an ethyl linker between the phenoxy group and piperidine, with an isopropyl substituent at the ortho position of the benzene ring. This increases molecular weight (MW: ~368.7 g/mol) and lipophilicity (higher XLogP3) compared to the main compound .

- MW: 274.13 g/mol; XLogP3: 2.8 .

- Simplifies synthesis but reduces conformational flexibility. MW: 276.6 g/mol .

- Paroxetine-related compounds : Include methylenedioxy or fluorophenyl groups, emphasizing their relevance to serotonin reuptake inhibition. For example, paroxetine hydrochloride (MW: 365.83 g/mol) has a benzodioxol substituent critical for antidepressant activity .

Linker and Functional Group Differences

- Ethyl vs.

- Halogen Substitutions: Bromine (main compound) offers bulkier halogen interactions compared to chlorine (e.g., 4-(2-(2-benzyl-4-chlorophenoxy)ethyl)piperidine hydrochloride, CAS 1219972-23-2) or fluorine (), affecting electronic and steric properties .

Data Table: Key Properties of 4-(4-Benzyl-2-bromophenoxy)piperidine Hydrochloride and Analogs

*Note: Properties for the main compound are inferred from structural analogs.

Preparation Methods

General Synthetic Route

The synthesis of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride primarily involves the nucleophilic substitution reaction between 4-benzyl-2-bromophenol and piperidine, followed by conversion to the hydrochloride salt.

- Nucleophilic substitution: The phenolic hydroxyl group of 4-benzyl-2-bromophenol is activated to react with the nucleophilic nitrogen of piperidine.

- Base catalysis: Potassium carbonate is used as a base to deprotonate the phenol, enhancing nucleophilicity.

- Solvent: Dimethylformamide (DMF) serves as the polar aprotic solvent, facilitating the reaction.

- Salt formation: The free base product is treated with hydrochloric acid to yield the hydrochloride salt.

This method is noted for its simplicity and efficiency and is adaptable for scale-up in industrial settings.

Detailed Reaction Conditions and Procedure

| Step | Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 4-Benzyl-2-bromophenol + Piperidine | Formation of 4-(4-benzyl-2-bromophenoxy)piperidine via nucleophilic substitution |

| 2 | Potassium carbonate (K2CO3) in DMF | Base to deprotonate phenol, facilitating nucleophilic attack |

| 3 | Heating (temperature not explicitly stated, typically 50–80 °C) | To drive the substitution reaction to completion |

| 4 | Addition of hydrochloric acid (HCl) | Conversion of free base to hydrochloride salt for stability and isolation |

This approach yields the target compound with good purity and yield. The reaction time and temperature can be optimized depending on the scale and desired throughput.

Mechanistic Insights and Optimization

- Base selection: Potassium carbonate is preferred due to its mild basicity and insolubility in DMF, which helps in easy separation post-reaction.

- Solvent choice: DMF, being a polar aprotic solvent, stabilizes the transition state and enhances the nucleophilicity of piperidine.

- Temperature control: Moderate heating accelerates the reaction without causing decomposition or side reactions.

- Salt formation: Hydrochloride salt formation improves the compound’s solubility, stability, and ease of handling.

Industrial and Continuous Flow Adaptations

The batch synthesis can be adapted to continuous flow reactors to improve:

- Yield consistency: Continuous flow allows precise control over reaction time and temperature.

- Scalability: Facilitates large-scale production with reproducible quality.

- Safety: Better heat management reduces risks associated with exothermic reactions.

Comparative Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Phenol derivative | 4-Benzyl-2-bromophenol | Starting material |

| Piperidine | Equimolar or slight excess | Nucleophile |

| Base | Potassium carbonate (K2CO3) | Mild base, facilitates deprotonation |

| Solvent | Dimethylformamide (DMF) | Polar aprotic, enhances reactivity |

| Temperature | ~50–80 °C | Optimized for reaction rate |

| Reaction time | Several hours (commonly 4–12 h) | Depends on scale and conditions |

| Salt formation | Hydrochloric acid addition | Converts free base to hydrochloride salt |

Summary of Research Findings

- The direct nucleophilic substitution of 4-benzyl-2-bromophenol with piperidine under basic conditions in DMF is the most straightforward and effective method.

- Potassium carbonate acts as an efficient base to promote the reaction.

- Hydrochloride salt formation is crucial for isolating a stable, crystalline product.

- Continuous flow synthesis offers advantages for industrial-scale production.

- Analogous synthetic strategies for related piperidine derivatives support the robustness of this method.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-benzyl-2-bromophenoxy)piperidine hydrochloride, and how can purity be maximized?

- Methodology : A two-step approach is commonly employed:

Etherification : React 2-bromo-4-benzylphenol with 4-hydroxypiperidine using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether or methanol to precipitate the hydrochloride salt .

- Purity Optimization : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1). Monitor purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify benzyl (δ 3.8–4.2 ppm, singlet), bromophenoxy (δ 6.8–7.5 ppm), and piperidine protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ matching theoretical mass (C₁₈H₂₀BrClNO₂: 408.03 g/mol).

- Elemental Analysis : Confirm C, H, N, Cl within ±0.4% of theoretical values .

Q. What stability considerations are critical for storing this compound?

- Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hydrolysis of the bromophenoxy group or piperidine ring oxidation .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products (e.g., free piperidine or benzyl alcohol derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Strategy :

Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) based on the compound’s piperidine and bromophenoxy pharmacophores .

QSAR Analysis : Corrogate substituent effects (e.g., replacing Br with Cl or modifying benzyl groups) on binding affinity using MOE or Schrödinger .

- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., radioligand displacement assays) to validate predictions .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data?

- Case Example : If in vitro assays show high receptor affinity but in vivo efficacy is low:

Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration .

Metabolite Profiling : Identify hepatic metabolites (e.g., CYP450-mediated dealkylation) using liver microsomes and UPLC-QTOF .

Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Q. What experimental strategies can elucidate the compound’s mechanism of action when target pathways are unknown?

- Multi-Omics Approach :

- Transcriptomics : RNA-seq of treated cell lines to identify differentially expressed genes (e.g., apoptosis or neuroinflammatory markers) .

- Proteomics : SILAC-based mass spectrometry to detect protein interaction partners (e.g., kinases or GPCRs) .

- Metabolomics : NMR-based profiling to track metabolic shifts (e.g., ATP depletion or ROS accumulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.